4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid
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Overview
Description
4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid is a specialized organoboron compound It features a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a tert-butyldimethylsilyloxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid typically involves multiple steps:
Formation of the tert-butyldimethylsilyloxyethyl group: This can be achieved by reacting tert-butyldimethylsilyl chloride with an appropriate alcohol in the presence of a base such as imidazole.
Introduction of the fluorine atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Boronic acid formation: The boronic acid group can be introduced via a borylation reaction, often using a palladium catalyst and bis(pinacolato)diboron (B2Pin2) as the boron source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid can undergo various types of reactions:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The tert-butyldimethylsilyloxy group can be substituted under acidic or basic conditions to yield different functional groups.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Bases and acids: For substitution reactions involving the tert-butyldimethylsilyloxy group.
Major Products
Biaryl compounds: From Suzuki-Miyaura cross-coupling.
Phenols: From oxidation of the boronic acid group.
Various substituted phenyl derivatives: From substitution reactions.
Scientific Research Applications
4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid has several applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: Can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid exerts its effects is primarily through its participation in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond . The tert-butyldimethylsilyloxy group provides steric protection and can be removed under specific conditions to reveal reactive sites .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the fluorine and tert-butyldimethylsilyloxy groups, making it less sterically hindered and less specific in its reactivity.
4-Fluorophenylboronic acid: Similar but lacks the tert-butyldimethylsilyloxy group, which affects its reactivity and stability.
4-[2-(tert-Butyldimethylsilyloxy)ethyl]phenylboronic acid: Similar but lacks the fluorine atom, affecting its electronic properties.
Uniqueness
4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid is unique due to the combination of the fluorine atom and the tert-butyldimethylsilyloxy group. This combination provides both electronic and steric effects that can be advantageous in specific synthetic applications .
Properties
IUPAC Name |
[4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-3-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BFO3Si/c1-14(2,3)20(4,5)19-9-8-11-6-7-12(15(17)18)10-13(11)16/h6-7,10,17-18H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRHRYJWAPXVSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CCO[Si](C)(C)C(C)(C)C)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BFO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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